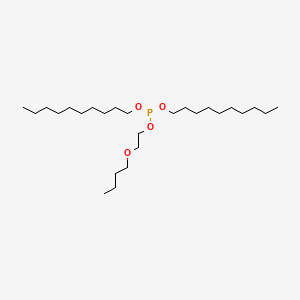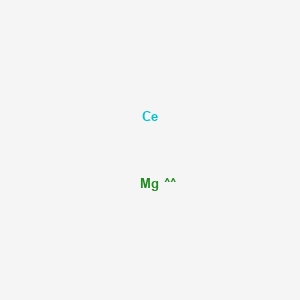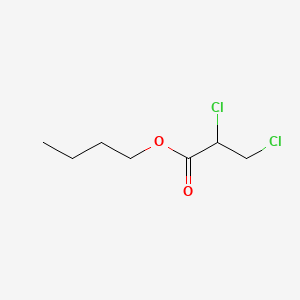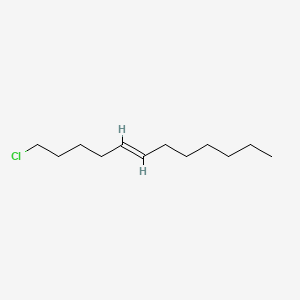
Sultamicillin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sultamicillin hydrochloride is a mutual prodrug of ampicillin and sulbactam, which is used to treat infections caused by beta-lactamase-producing bacteria. It is an oral form of the penicillin antibiotic combination and is known for its effectiveness in treating bacterial infections of the upper and lower respiratory tract, kidneys, urinary tract, skin, and soft tissues .
準備方法
Sultamicillin hydrochloride is synthesized by esterifying ampicillin and sulbactam. The preparation method involves the following steps:
Drying Raw Materials: The raw materials, excluding sultamicillin, are dried until the water content is less than or equal to 1%.
Mixing: The dried materials are uniformly mixed with sultamicillin.
Tabletting: The mixture is directly tabletted or prepared into granules, capsules, and tablets through dry granulation.
化学反応の分析
Sultamicillin hydrochloride undergoes various chemical reactions, including:
Hydrolysis: After oral intake, sultamicillin is hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall.
Oxidation and Reduction: These reactions are not commonly associated with this compound.
科学的研究の応用
Sultamicillin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of prodrug mechanisms and the development of new antibiotics.
Biology: The compound is used to understand bacterial resistance mechanisms and the role of beta-lactamase inhibitors.
Industry: It is used in the pharmaceutical industry for the production of antibiotics and related research.
作用機序
Sultamicillin hydrochloride works by releasing ampicillin and sulbactam into the system after absorption. Ampicillin prevents bacterial cell wall synthesis by binding to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Sulbactam inhibits beta-lactamase, an enzyme produced by bacteria that can inactivate ampicillin, thus extending the antibiotic’s spectrum of action .
類似化合物との比較
Sultamicillin hydrochloride is unique due to its combination of ampicillin and sulbactam, which provides a broader spectrum of antibacterial activity. Similar compounds include:
Ampicillin: A penicillin antibiotic used to treat various infections but is susceptible to beta-lactamase-producing bacteria.
Sulbactam: A beta-lactamase inhibitor used in combination with other antibiotics to enhance their effectiveness.
Amoxicillin/Clavulanic Acid: Another combination antibiotic that includes a beta-lactamase inhibitor to extend its spectrum of action
This compound stands out due to its oral bioavailability and effectiveness in treating a wide range of infections.
特性
CAS番号 |
76203-99-1 |
|---|---|
分子式 |
C25H31ClN4O9S2 |
分子量 |
631.1 g/mol |
IUPAC名 |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H30N4O9S2.ClH/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);1H/t14-,15-,16-,17+,18+,21-;/m1./s1 |
InChIキー |
JLBADLWTHWGGNE-CGAOXQFVSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.Cl |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


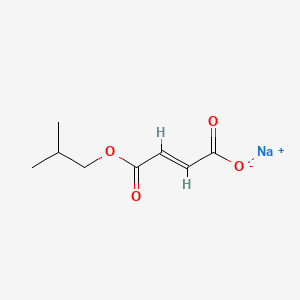
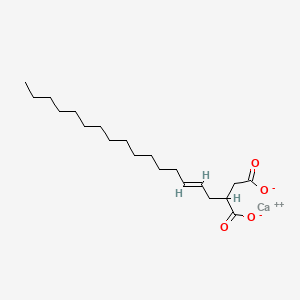
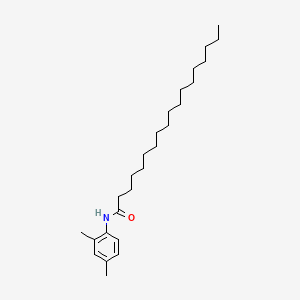
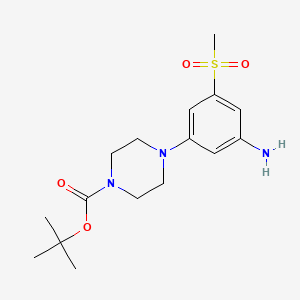
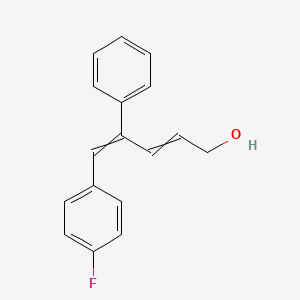
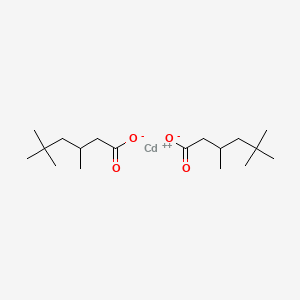
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)


